Cas no 1852221-30-7 (1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-)

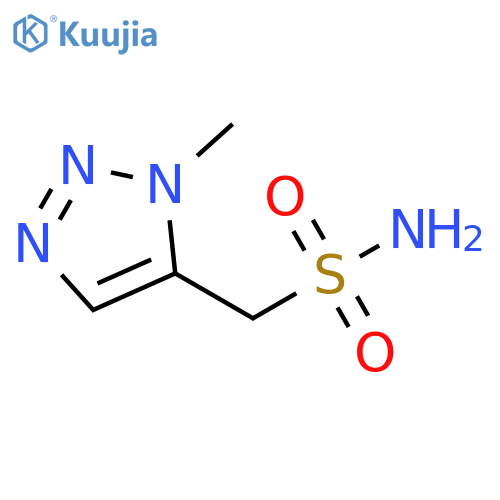

1852221-30-7 structure

商品名:1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-

CAS番号:1852221-30-7

MF:C4H8N4O2S

メガワット:176.196918487549

CID:5283743

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-

-

- インチ: 1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)

- InChIKey: TXCNZAYAMBWGEF-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(CS(N)(=O)=O)=CN=N1

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679852-5.0g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 5g |

$4349.0 | 2023-05-26 | ||

| Enamine | EN300-679852-0.25g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 0.25g |

$1381.0 | 2023-05-26 | ||

| Enamine | EN300-679852-0.1g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 0.1g |

$1320.0 | 2023-05-26 | ||

| Enamine | EN300-679852-10.0g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 10g |

$6450.0 | 2023-05-26 | ||

| Enamine | EN300-679852-1.0g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 1g |

$1500.0 | 2023-05-26 | ||

| Enamine | EN300-679852-0.05g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 0.05g |

$1261.0 | 2023-05-26 | ||

| Enamine | EN300-679852-0.5g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 0.5g |

$1440.0 | 2023-05-26 | ||

| Enamine | EN300-679852-2.5g |

(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 2.5g |

$2940.0 | 2023-05-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080392-1g |

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |

1852221-30-7 | 95% | 1g |

¥7441.0 | 2023-03-19 |

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

1852221-30-7 (1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量